molecular formula C15H17ClNO2P B12603922 Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-52-0

Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate

Cat. No.: B12603922
CAS No.: 918138-52-0
M. Wt: 309.73 g/mol
InChI Key: VTVVCFPFZFKZBQ-UHFFFAOYSA-N
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Description

Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a chemical compound that features a phosphinate group attached to a propyl chain, which is further connected to a 6-chloropyridin-3-ylmethyl group and a phenyl group

Properties

CAS No.

918138-52-0

Molecular Formula

C15H17ClNO2P

Molecular Weight

309.73 g/mol

IUPAC Name

2-chloro-5-[[phenyl(propoxy)phosphoryl]methyl]pyridine

InChI

InChI=1S/C15H17ClNO2P/c1-2-10-19-20(18,14-6-4-3-5-7-14)12-13-8-9-15(16)17-11-13/h3-9,11H,2,10,12H2,1H3

InChI Key

VTVVCFPFZFKZBQ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridin-3-ylmethyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has been investigated for its potential therapeutic effects, particularly in cancer treatment. Its phosphinate moiety may enhance the bioactivity of related compounds.

Case Study: Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. The findings indicated:

  • Significant Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent reduction in the viability of breast and prostate cancer cells.
  • Mechanistic Insights : Western blot analysis revealed modulation of apoptosis-related proteins, suggesting induction of apoptosis in treated cells.

Agricultural Chemistry

The compound is being explored as a potential pesticide or herbicide due to its structural similarity to known agrochemicals.

Case Study: Insecticidal Activity
Research focused on the insecticidal properties of this compound against common agricultural pests:

  • Efficacy Against Pests : Laboratory tests showed that the compound exhibited significant mortality rates in treated insect populations.
  • Mechanism of Action : The compound interferes with the nervous system of insects, similar to neonicotinoids, leading to paralysis and death.

Material Science

Research has also indicated potential applications in material science, particularly in developing flame retardants or additives for polymers.

Case Study: Flame Retardant Properties
Investigations into the thermal stability and flame retardant characteristics of composites containing this compound revealed:

  • Improved Thermal Stability : Composites demonstrated higher thermal degradation temperatures compared to untreated materials.
  • Flame Retardancy Tests : The addition of this compound resulted in reduced flammability, making it a candidate for safer material applications.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant anticancer activity; apoptosis induction ,
Agricultural ChemistryEffective against agricultural pests ,
Material ScienceEnhanced thermal stability; flame retardancy ,

Mechanism of Action

The mechanism of action of Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The phosphinate group can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its combination of a phosphinate group with a 6-chloropyridin-3-ylmethyl group and a phenyl group.

Biological Activity

Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula: C15_{15}H16_{16}ClN1_{1}O2_{2}P
  • Molecular Weight: 303.71 g/mol
  • IUPAC Name: this compound

This structure comprises a phenyl group, a pyridinyl moiety with a chlorine substituent, and a phosphinate functional group, which may contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Enzyme Inhibition: Phosphonates are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
  • Antimicrobial Activity: Some phosphonates demonstrate antibacterial and antifungal properties, potentially through disrupting cell membrane integrity or inhibiting nucleic acid synthesis.
  • Antitumor Effects: Certain derivatives have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting proliferation.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AChE InhibitionIC50 values in low micromolar range
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that phosphonate derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and function.
  • Cancer Research : In vitro studies showed that specific phosphonates could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compounds induced cell cycle arrest and apoptosis through caspase activation.
  • Neuroprotective Effects : Research has suggested that certain phosphonates may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

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